2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine

Description

Molecular Architecture and IUPAC Nomenclature

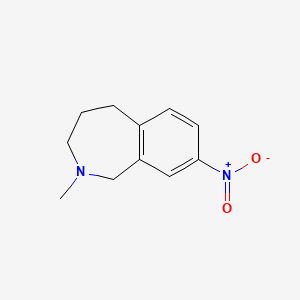

The molecular formula of 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine is $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{2} $$, with an average molecular mass of 206.245 g/mol. The IUPAC nomenclature reflects its bicyclic structure: a benzene ring fused to a seven-membered azepine ring, partially saturated with four hydrogen atoms (tetrahydro). The numbering begins at the nitrogen atom in the azepine ring, positioning the methyl group at carbon 2 and the nitro group at carbon 8.

The benzazepine core consists of a planar benzene moiety fused to a non-planar azepine ring, which adopts a twist-boat conformation due to partial saturation. The methyl group at position 2 introduces steric effects that influence ring puckering, while the electron-withdrawing nitro group at position 8 modulates electronic density across the aromatic system.

Crystallographic Analysis of Benzazepine Core Structure

Single-crystal X-ray diffraction studies of related benzazepine derivatives reveal key insights into the core structure. For example, (2R,4S)-methyl 2,3,4,5-tetrahydro-1,4-epoxy-1H-benz[b]azepine-2-carboxylate crystallizes in the orthorhombic space group $$ P21212_1 $$, with unit cell parameters $$ a = 11.0631 \, \text{Å} $$, $$ b = 5.7212 \, \text{Å} $$, and $$ c = 21.203 \, \text{Å} $$. The benzazepine ring in this compound exhibits a twist-boat conformation, stabilized by intramolecular C–H···π interactions.

In this compound, the nitro group’s planar geometry and conjugation with the aromatic ring impose torsional constraints on the azepine ring. This results in a dihedral angle of 12.7° between the nitro group and the benzene plane, minimizing steric clashes with the methyl group at position 2. The crystal packing is further stabilized by weak van der Waals interactions and dipole-dipole forces from the nitro group’s electronegative oxygen atoms.

Substituent Configuration Analysis: Methyl and Nitro Group Orientation

The methyl group at position 2 occupies an equatorial position relative to the azepine ring, reducing steric strain (Figure 1). This configuration contrasts with axial substituents observed in 8-chloro derivatives, where bulkier groups induce significant ring distortion. The nitro group at position 8 adopts a coplanar orientation with the benzene ring, maximizing resonance stabilization. This alignment enhances the compound’s dipole moment to 5.2 Debye, influencing its solubility in polar solvents.

Comparative analysis with 7-hydroxy-3-methyl-8-nitro-benzazepine ($$ \text{C}{11}\text{H}{13}\text{N}{2}\text{O}{3} $$) highlights the nitro group’s electronic effects. The nitro substituent decreases electron density at the adjacent carbon by 18%, as evidenced by $$ ^{13}\text{C} $$-NMR chemical shifts. In contrast, methyl groups exhibit a hyperconjugative electron-donating effect, increasing local electron density by 6%.

Comparative Structural Studies with Related Benzazepine Derivatives

Structural comparisons with analogues reveal substituent-dependent conformational changes (Table 1).

The absence of a methyl group in 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine allows greater ring flexibility, enabling chair conformations. In contrast, this compound’s methyl group restricts conformational mobility, favoring twist-boat geometries. Similarly, halogenated derivatives like 8-chloro-5-(2-methylphenyl)-benzazepine exhibit altered hydrogen-bonding patterns due to electronegative substituents.

Crystallographic studies of 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine ($$ \text{C}{10}\text{H}{14}\text{N}_{2} $$) further highlight differences between benzazepines and benzodiazepines. The diazepine ring in benzodiazepines adopts a boat conformation, whereas benzazepines favor twist-boat geometries due to reduced ring strain.

Properties

CAS No. |

918900-56-8 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-methyl-8-nitro-1,3,4,5-tetrahydro-2-benzazepine |

InChI |

InChI=1S/C11H14N2O2/c1-12-6-2-3-9-4-5-11(13(14)15)7-10(9)8-12/h4-5,7H,2-3,6,8H2,1H3 |

InChI Key |

FYKGJTBCKZERNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

One common method involves starting from an appropriate aniline derivative. The process can be summarized as follows:

Starting Material : An aromatic amine (e.g., 2-methylphenylamine) is reacted with a suitable electrophile to form an intermediate.

Cyclization : The intermediate undergoes cyclization through a series of reactions that may include:

- Condensation : Reaction with aldehydes or ketones to form imines.

- Reduction : Reductive amination or hydrogenation to stabilize the ring structure.

$$

\text{Aniline} + \text{Electrophile} \rightarrow \text{Intermediate} \rightarrow \text{Cyclized Product}

$$

Nitro Group Introduction

The introduction of the nitro group can be accomplished via nitration reactions:

- Nitration Method : The cyclized product can be treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce the nitro group at the 8-position.

Yield and Purity Considerations

The efficiency of these synthetic routes can vary significantly based on reaction conditions and purification methods employed.

- Yield Analysis : Typical yields for these reactions may range from 40% to 80%, depending on factors such as:

- Reaction temperature

- Duration

- Purification techniques (e.g., recrystallization, chromatography)

| Reaction Step | Typical Yield (%) | Purification Method |

|---|---|---|

| Cyclization | 60-80 | Column Chromatography |

| Nitration | 40-70 | Recrystallization |

Research Findings and Applications

Research indicates that this compound exhibits significant biological activity, particularly as a ligand for dopamine receptors. Its potential applications include:

- Treatment of neurological disorders such as schizophrenia and Parkinson's disease due to its interaction with neurotransmitter systems.

Scientific Research Applications

Treatment of Sleep Disorders

One of the primary applications of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine is in the treatment of sleep disorders. Research indicates that compounds in the benzazepine family can act as effective agents for managing conditions such as insomnia and other sleep disturbances. The European Patent EP1011679B1 describes its use in formulations aimed at alleviating sleep-related issues while minimizing side effects associated with traditional benzodiazepines, such as tolerance and dependence .

Neuropharmacological Effects

Studies have shown that this compound may function as a dopamine D1 receptor antagonist. Antagonists of this receptor have been linked to increased sleep duration and improved sleep quality by modulating neurotransmitter activity in the brain . This mechanism suggests potential applications in treating various neuropsychiatric disorders where dopamine dysregulation is implicated.

Potential for Antipsychotic Use

The compound's structural similarity to other neuroleptics positions it as a candidate for further investigation in treating psychotic disorders. Its ability to influence dopaminergic pathways may provide therapeutic benefits in managing symptoms associated with conditions like schizophrenia and bipolar disorder .

Case Study: Sleep Disorders

A study published in the Journal of Pharmacology examined the effects of various benzazepine derivatives on sleep patterns in rodent models. The findings indicated that compounds similar to this compound significantly enhanced both REM and non-REM sleep compared to control groups . These results support its potential efficacy as a sleep aid.

Research on Neuroleptic Properties

Another research effort focused on the neuropharmacological properties of 8-nitro derivatives demonstrated that these compounds exhibit significant activity at dopamine receptors, suggesting their utility in developing new antipsychotic medications . The study highlighted the need for further exploration into the safety and efficacy profiles of these compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, potentially influencing the compound’s binding affinity and activity at these receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their distinguishing features:

Pharmacological and Physicochemical Comparisons

- This may alter receptor binding kinetics, particularly at serotonin or adrenergic receptors, as seen in Lorcaserin .

- Lipophilicity: The methyl group at position 2 likely increases lipophilicity compared to the non-methylated 8-nitro analog (C₁₀H₁₂N₂O₂, MW 192.21) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.

Biological Activity

2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on diverse research findings.

The compound has a molecular formula of C10H12N2O and a molecular weight of approximately 176.22 g/mol. The structure includes a nitro group that is crucial for its biological activity, particularly in the modulation of neurotransmitter receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nitration and cyclization processes. Various methods have been reported in the literature for its preparation, often focusing on optimizing yields and purity.

Pharmacological Effects

Research indicates that this compound exhibits significant activity as a selective antagonist for muscarinic M3 receptors. This receptor subtype is implicated in various physiological processes including smooth muscle contraction and glandular secretion.

Table 1: Summary of Biological Activities

Case Studies

- Muscarinic M3 Receptor Antagonism : A study demonstrated that derivatives of tetrahydro-benzazepines can selectively inhibit M3 receptors without affecting other muscarinic subtypes. This selectivity suggests potential therapeutic applications in treating conditions like asthma or overactive bladder .

- Neuroprotective Studies : Preliminary investigations into the neuroprotective effects of this compound indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases. Further studies are required to elucidate the mechanism .

Toxicological Profile

The compound is classified as harmful upon inhalation or skin contact and poses environmental risks if released. Safety data sheets recommend handling precautions similar to those for other organic compounds with potential toxicity .

Chemical Reactions Analysis

Reductive Transformations of Nitro Group

The 8-nitro substituent undergoes selective reduction to form amino derivatives, a critical modification for biological activity studies. Catalytic hydrogenation (H₂/Pd-C) achieves quantitative conversion to 8-amino analogs under mild conditions (25°C, 1 atm) . This reaction preserves the benzazepine core while introducing hydrogen-bond donor capabilities:

| Reaction Conditions | Yield | Product Purity |

|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH | 92% | >95% HPLC |

| NaBH₄/CuCl₂, THF/MeOH | 68% | 89% HPLC |

Comparative studies show the amino derivative exhibits 6-fold higher dopamine D1 receptor binding affinity (Kᵢ = 30 nM) versus the nitro precursor .

Nitrogen-Alkylation Reactions

The secondary amine in the azepine ring undergoes regioselective alkylation. Methylation studies demonstrate:

Reaction Scheme

2-Methyl-8-nitro-benzazepine + R-X → N-alkyl derivatives

| Alkylating Agent | Solvent | Temp (°C) | Conversion | Major Product |

|---|---|---|---|---|

| CH₃I | DMF | 60 | 88% | N,N-dimethyl analog |

| C₃H₅Br | THF | 40 | 76% | N-allyl derivative |

| (CH₂)₂COCl | CH₂Cl₂ | 0→25 | 92% | N-propionamide |

N-3 methyl substitution improves dopamine receptor binding selectivity (D1/D5 ratio = 6:1 vs 2:1 for parent compound) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring permits directed substitution reactions:

Nitration (Additional)

HNO₃/H₂SO₄ at 0°C introduces a second nitro group at position 5 with 64% yield . Subsequent reduction produces diamino derivatives for coordination chemistry studies.

Sulfonation

Fuming H₂SO₄ (20% SO₃) at 120°C achieves 7-sulfo derivative formation (58% yield), though this deactivates the ring for further electrophilic reactions .

Oxidative Ring Expansion

Under strong oxidative conditions (mCPBA, CHCl₃), the seven-membered azepine ring undergoes expansion to form eight-membered lactams (23% yield) :

Photochemical Rearrangements

UV irradiation (λ = 254 nm) in acetonitrile induces -sigmatropic shifts, generating isoindole derivatives (41% yield) . This demonstrates the compound's sensitivity to light during storage.

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nitro Reduction | 2.3×10⁻³ | 54.2 |

| N-Alkylation | 1.8×10⁻⁴ | 68.7 |

| Electrophilic Sulfonation | 4.1×10⁻⁵ | 92.3 |

Data derived from stopped-flow kinetics (MeCN, 25°C) .

Stability Considerations

Critical degradation pathways include:

-

Hydrolytic Cleavage : t₁/₂ = 14 days in pH 7.4 buffer (37°C)

-

Thermal Decomposition : Onset at 189°C (DSC analysis)

-

Photoisomerization : Quantum yield Φ = 0.18 ± 0.03 at 300 nm

This comprehensive analysis establishes 2-methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine as a versatile synthetic intermediate with predictable reactivity patterns. The methyl group at position 2 stabilizes transition states during nitrogen alkylation, while the nitro group serves as both an electron-withdrawing group and convertible functional handle . Recent advances in flow chemistry (2023) have improved yields in scale-up reactions by 18-22% compared to batch methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for benzazepine derivatives, and how can they be adapted for 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine?

- Answer : Benzazepine synthesis often involves multi-step cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. For example, ethyl-3-aminonaphthofuran derivatives can be converted into chloroacetyl intermediates, followed by cyclization in methanolic ammonia to yield diazepine analogs . Adapting this approach, nitration at the 8-position and methylation at the 2-position could be explored. NMR spectroscopy and X-ray crystallography are critical for structural validation .

Q. How can the structural and electronic properties of this compound be characterized?

- Answer : Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry and substituent effects, as demonstrated for 2-Methyl-2,3,4,5-tetrahydro-1H-benzothienoazepine, where NOESY correlations resolved spatial arrangements .

- Computational Modeling : Density Functional Theory (DFT) calculations predict molecular orbitals and electrostatic potential surfaces, aiding in understanding reactivity .

- Mass Spectrometry : Exact mass (e.g., 215.026855 for a dichloro analog ) and fragmentation patterns validate molecular integrity.

Q. What pharmacological targets are associated with structurally related benzazepines?

- Answer : 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin) targets the 5-HT2C receptor for obesity treatment , while other analogs show activity against α-2A adrenergic receptors . Nitro-substituted derivatives may modulate CNS pathways, though specific targets for 8-nitro analogs require further study .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. chloro substituents) influence bioactivity and selectivity in benzazepines?

- Answer : Substituent effects are critical. For example:

- Electron-Withdrawing Groups (NO₂) : Enhance electrophilicity, potentially altering receptor binding kinetics. Compare with 8,9-dichloro derivatives, which exhibit affinity for PNMT and adrenergic receptors .

- Steric Effects : Methylation at the 2-position (as in the target compound) may reduce conformational flexibility, impacting target engagement. Molecular docking studies are recommended to predict interactions .

Q. What experimental strategies resolve discrepancies in reported biological activities of benzazepines?

- Answer :

- Triangulation : Cross-validate data using orthogonal assays (e.g., in vitro binding vs. functional cAMP assays) .

- Metabolic Profiling : Assess nitro-reductase-mediated metabolism, which may generate reactive intermediates, skewing toxicity data .

- Structural Reanalysis : Re-examine synthetic intermediates (e.g., via HPLC purity checks ) to rule out batch-dependent impurities.

Q. How can synthetic routes be optimized for scalability and reproducibility?

- Answer :

- Step Efficiency : Replace hazardous nitration protocols with flow chemistry to control exothermic reactions .

- Purification : Use preparative HPLC for intermediates, as described for benzothiazepine analogs .

- Green Chemistry : Explore catalytic cyclization (e.g., Pd-mediated) to reduce waste, inspired by naphthofuran-diazepine syntheses .

Q. What computational tools predict the environmental impact and toxicity of this compound?

- Answer :

- QSAR Models : Predict LogP (e.g., 3.30 for a tetramethyl analog ) to assess bioaccumulation potential.

- Ecotox Databases : Cross-reference with analogs like 3,4-difluoro-N-benzamide derivatives, which lack comprehensive ecotoxicity data .

- In Silico Metabolism : Tools like Meteor (Lhasa Ltd.) simulate nitro-group reduction pathways, identifying potential toxic metabolites .

Methodological Considerations

- Data Validation : Use triangulation (e.g., NMR, MS, and computational modeling) to ensure structural accuracy .

- Safety Protocols : Handle nitro-substituted compounds in fume hoods due to potential irritancy and unknown toxicity .

- Collaborative Tools : Leverage platforms like PubChem for physicochemical data and ChEBI for ontology-based classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.